molecular formula C19H16N2O B2835219 N-HYDROXY-N,N'-DIPHENYL-BENSAMIDINE CAS No. 53170-30-2

N-HYDROXY-N,N'-DIPHENYL-BENSAMIDINE

Cat. No.: B2835219
CAS No.: 53170-30-2
M. Wt: 288.35
InChI Key: LSBWGXUVQQIGMF-FMQUCBEESA-N
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Description

N-Hydroxy-N,N'-Diphenyl-Bensamidine is a hydroxamic acid derivative characterized by a central benzamidine scaffold substituted with two phenyl groups and a hydroxylamine (-NOH) functional group. This structure positions it within a broader class of N-hydroxy compounds known for their ability to chelate metal ions and participate in redox reactions. The hydroxylamine group likely enables oxidation to nitroxide radicals, a feature observed in related N-hydroxyureas during lipoxygenase interactions .

Properties

IUPAC Name

N-hydroxy-N,N'-diphenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBWGXUVQQIGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N,N’-diphenylbenzenecarboximidamide typically involves the reaction of N,N’-diphenylbenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxy group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N-hydroxy-N,N’-diphenylbenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N,N’-diphenylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

N-hydroxy-N,N’-diphenylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of N-oxyl radicals for various transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-hydroxy-N,N’-diphenylbenzenecarboximidamide involves its ability to form N-oxyl radicals, which can participate in various chemical reactions. These radicals can abstract hydrogen atoms from organic molecules, leading to the formation of new bonds and functional groups. The compound’s molecular targets and pathways include interactions with enzymes and other proteins, which can influence biological processes and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound shares functional similarities with the following classes:

  • Hydroxamic Acids (e.g., HET0016, suberoylanilide hydroxamic acid): Feature an -NOH group adjacent to a carbonyl, enabling metal chelation and enzyme inhibition. N-Hydroxy-N,N'-Diphenyl-Bensamidine’s benzamidine core may enhance specificity for proteases or kinases compared to aliphatic hydroxamic acids .
  • N-Hydroxyureas (e.g., N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea): Contain a urea backbone with -NOH, often acting as lipoxygenase inhibitors. The diphenyl substitution in the target compound may improve lipid membrane permeability compared to chlorophenyl derivatives .
  • Benzamidines (e.g., benzathine benzylpenicillin): Known for their role in antibiotic formulations. The addition of -NOH in the target compound could introduce redox activity absent in traditional benzamidines .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (Water) Biological Activity References
This compound Not provided Estimated ~300 Benzamidine, -NOH, Diphenyl Low (inferred) Putative enzyme inhibition -
N-Nitrosodiphenylamine C₁₂H₁₀N₂O 198.23 Nitroso, Diphenyl 40 mg/L Carcinogen, nitrosation agent
HET0016 C₁₇H₂₃N₃O₂ 301.39 Formamidine, -NOH Low 20-HETE synthase inhibitor
N-Hydroxy-N'-phenylhexanediamide C₁₂H₁₆N₂O₂ 220.27 Aliphatic chain, -NOH Moderate Antibacterial, metal chelation

Notes:

  • The target compound’s diphenyl groups likely reduce water solubility compared to aliphatic hydroxamic acids (e.g., hexanediamide derivatives) .
  • Its benzamidine core may enhance binding to arginine-rich enzyme active sites, a mechanism seen in protease inhibitors .

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